3-Methylpimelic Acid: Chemical Architecture, Synthesis, and Applications in Therapeutics and Polymer Science
3-Methylpimelic Acid: Chemical Architecture, Synthesis, and Applications in Therapeutics and Polymer Science
Executive Summary
3-Methylpimelic acid (IUPAC: 3-methylheptanedioic acid; CAS: 10200-31-4) is a branched-chain dicarboxylic acid that serves as a critical intermediate in both advanced materials science and cellular metabolomics. Unlike its linear counterpart (pimelic acid), the strategic placement of a methyl group at the C3 position introduces a chiral center and breaks molecular symmetry. This architectural nuance profoundly alters its intermolecular hydrogen-bonding capabilities, making it a highly valuable precursor for tuning the thermal properties of biodegradable polymers and serving as a distinct lipid biomarker in chemotherapeutic profiling.
Physicochemical Profiling and Structural Dynamics
The physical properties of 3-methylpimelic acid dictate its behavior in both synthetic reactions and biological systems. The C3 methyl branch increases the molecule's steric bulk, which disrupts crystal lattice packing. Consequently, derivatives of this acid exhibit lower melting points and enhanced solubility in organic solvents compared to linear aliphatic diacids.
In biological contexts, its partition coefficient (XLogP3 = 0.9) indicates a delicate amphiphilic balance, allowing it to be retained within intracellular lipid pools while remaining soluble enough for cytosolic transport and detection via liquid chromatography-high resolution mass spectrometry (LC-HRMS).
Table 1: Quantitative Physicochemical Properties
| Property | Value | Source/Methodology |
| IUPAC Name | 3-methylheptanedioic acid | Computed LexiChem 2.6.6 |
| CAS Number | 10200-31-4 | PubChem 1 |
| Molecular Formula | C8H14O4 | PubChem 1 |
| Molecular Weight | 174.19 g/mol | PubChem 1 |
| XLogP3 (Lipophilicity) | 0.9 | XLogP3 3.0 1 |
| Topological Polar Surface Area | 74.6 Ų | Cactvs 3.4.6.11 1 |
| Rotatable Bonds | 6 | COCONUT 2 |
| Hydrogen Bond Donors | 2 | COCONUT 2 |
Validated Synthesis Workflow: The Malonic Ester Route
Direct functionalization of linear alkanes lacks regiocontrol. To synthesize 3-methylpimelic acid with high fidelity, researchers utilize a bottom-up approach starting from a pre-branched precursor: β-Methyl-δ-valerolactone (MVL) . The following self-validating protocol guarantees precise chain extension while preventing unwanted side reactions 3.
Step-by-Step Methodology
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Lactone Ring Opening & Halogenation:
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Action: Treat MVL with 33% (w/w) Hydrobromic acid (HBr) in acetic acid.
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Causality: The acidic environment protonates the lactone oxygen, increasing electrophilicity at the carbonyl carbon. Bromide acts as a nucleophile, opening the ring to yield 5-bromo-3-methylpentanoic acid. This provides a highly reactive primary alkyl halide terminus essential for subsequent C-C bond formation.
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Fischer Esterification (Protection):
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Action: React the crude brominated acid with ethanol under acidic catalysis to form an ethyl ester.
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Causality: This step is a critical self-validation checkpoint. Protecting the carboxylic acid moiety prevents unwanted intramolecular cyclization and neutralizes the acidic proton, which would otherwise quench the basic reagents used in the next step.
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Malonic Ester Alkylation (Chain Extension):
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Action: Deprotonate diethyl malonate using sodium ethoxide to form a stabilized enolate, followed by the dropwise addition of the protected bromo-ester.
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Causality: The enolate performs an S_N2 nucleophilic attack on the primary bromide. This precisely extends the carbon framework by two carbons, embedding the necessary backbone length while retaining the β-methyl stereocenter.
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Hydrolysis and Decarboxylation:
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Action: Subject the resulting tri-ester to basic hydrolysis (saponification), followed by acidification and thermal decarboxylation (heating >150°C).
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Causality: Saponification converts all ester groups to carboxylates. Acidification yields a geminal diacid intermediate, which is thermally unstable. Heating drives off one equivalent of CO₂ via a cyclic six-membered transition state, yielding the final 7-carbon 3-methylpimelic acid.
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Workflow: Malonic ester synthesis of 3-methylpimelic acid from MVL.
Advanced Applications in Drug Development & Materials
Polymer Science: Thermoplastic Poly(ester-amide)s (PEAs)
In the development of resorbable medical devices (e.g., drug-eluting stents and degradable sutures), polymer flexibility and predictable degradation rates are paramount. 3-methylpimelic acid is converted to its diacid chloride derivative and reacted with diamidodiols to form alternating copolymers, such as PEA-2,7-Me 3.
Mechanistic Causality: The incorporation of the asymmetrical 3-methyl branch disrupts the highly ordered hydrogen-bonding network typical of linear polyamides. This structural irregularity significantly depresses the glass transition temperature (Tg) and melting temperature (Tm) compared to linear analogs. The resulting increase in free volume enhances polymer chain mobility, yielding a flexible thermoplastic elastomer that undergoes uniform hydrolytic degradation in physiological environments.
Cancer Metabolomics and Biomarker Discovery
In oncology, metabolic reprogramming is a critical indicator of both drug efficacy and cellular resistance. Recent high-resolution metabolomic profiling (via VTGE and LC-HRMS) of MCF-7 breast cancer cells treated with the anthracycline antibiotic Doxorubicin (DOX) identified 3-methylpimelic acid as a significantly altered intracellular metabolite 4.
Mechanistic Causality: DOX induces severe mitochondrial stress and caspase-3 independent apoptosis. This catastrophic cellular stress forces a rapid shift in lipid metabolism, specifically altering the beta-oxidation pathways of branched-chain fatty acids. The fluctuation of 3-methylpimelic acid levels serves as a downstream biochemical readout of this DOX-induced metabolic bottleneck. Tracking this metabolite provides researchers with a quantifiable biomarker to evaluate chemotherapeutic cytotoxicity and understand the distinct lipid profiles cancer cells deploy to support or fail proliferation.
Pathway: DOX-induced metabolic reprogramming altering 3-methylpimelic acid.
References
- PubChem:3-Methylpimelic acid | C8H14O4 | CID 21510350.
- COCONUT (COlleCtion of Open Natural ProdUcTs):3-methylpimelic acid.
- National Center for Biotechnology Information (PMC):β-Methyl-δ-valerolactone-containing Thermoplastic Poly(ester-amide)
- bioRxiv:A novel method to detect intracellular metabolite alterations in MCF-7 cells by doxorubicin induced cell de
Sources
- 1. 3-Methylpimelic acid | C8H14O4 | CID 21510350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CNP0273190.0 - COCONUT [coconut.naturalproducts.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. A novel method to detect intracellular metabolite alterations in MCF-7 cells by doxorubicin induced cell death | bioRxiv [biorxiv.org]
